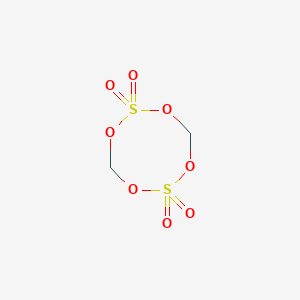

1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide

Description

The compound 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide is an eight-membered heterocyclic ring containing four oxygen and two sulfur atoms, with sulfone groups at positions 2 and 6. Limited direct research is available on this compound, but it is referenced in synthetic pathways involving hexamine (urotropine) and acetone .

Properties

CAS No. |

20757-83-9 |

|---|---|

Molecular Formula |

C2H4O8S2 |

Molecular Weight |

220.2 g/mol |

IUPAC Name |

1,3,5,7,2,6-tetraoxadithiocane 2,2,6,6-tetraoxide |

InChI |

InChI=1S/C2H4O8S2/c3-11(4)7-1-8-12(5,6)10-2-9-11/h1-2H2 |

InChI Key |

YBIMAZZFYMAZRP-UHFFFAOYSA-N |

Canonical SMILES |

C1OS(=O)(=O)OCOS(=O)(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide can be synthesized through organic synthesis methods. One common route involves the reaction of formaldehyde with chloromethyl chlorosulfate under specific conditions . The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent in organic synthesis.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide include sulfuric acid, formaldehyde, and chloromethyl chlorosulfate . The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds .

Scientific Research Applications

1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide involves its strong oxidative properties. It can donate oxygen atoms to other molecules, leading to their oxidation . This property makes it useful in various chemical reactions where oxidation is required .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Tetramethylenedisulfotetramine (TETS)

Structure : A cage-like tricyclic compound (2,6-dithia-1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane 2,2,6,6-tetraoxide) with alternating nitrogen and sulfur atoms .

CAS : 80-12-6.

Applications : Historically used as a neurotoxic rodenticide due to its ability to inhibit GABA receptors, inducing seizures and acute neurotoxicity .

Toxicity : Highly toxic (LD₅₀ in rodents: ~0.1–0.3 mg/kg); banned globally due to misuse in poisonings .

Stability : Resistant to hydrolysis and thermal degradation, making environmental persistence a concern .

1,2,6-Oxadithiane 2,2,6,6-Tetraoxide (ODTO)

Structure: A six-membered ring (1,2,6-oxadithiane) with two sulfone groups and one oxygen atom . CAS: 4720-58-5. Applications: Advanced electrolyte additive for lithium-ion batteries. Forms stable solid-electrolyte interphase (SEI) layers on graphite anodes and NMC cathodes, enhancing cycle life . Performance: In NMC532/graphite cells, 1% ODTO + 2% FEC improves capacity retention to >95% after 200 cycles . Physicochemical Properties:

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.